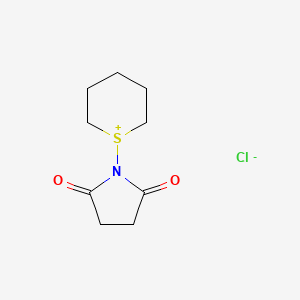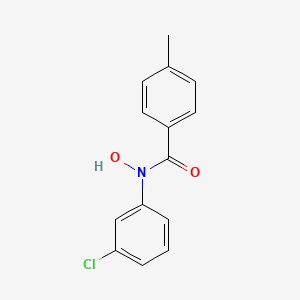
N-(3-Chlorophenyl)-N-hydroxy-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chlorophenyl)-N-hydroxy-4-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group and a hydroxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N-hydroxy-4-methylbenzamide typically involves the reaction of 3-chloroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for extensive purification steps.
化学反応の分析
Types of Reactions
N-(3-Chlorophenyl)-N-hydroxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(3-chlorophenyl)-4-methylbenzamide.
Reduction: Formation of N-(phenyl)-N-hydroxy-4-methylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-(3-Chlorophenyl)-N-hydroxy-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(3-Chlorophenyl)-N-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(3-Chlorophenethyl)-4-nitrobenzamide: Similar in structure but contains a nitro group instead of a hydroxy group.
2-Chloro-N-(3-chlorophenyl)nicotinamide: Contains a nicotinamide core with similar chlorophenyl substitution.
Uniqueness
N-(3-Chlorophenyl)-N-hydroxy-4-methylbenzamide is unique due to the presence of both a hydroxy group and a chlorophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
67055-92-9 |
|---|---|
分子式 |
C14H12ClNO2 |
分子量 |
261.70 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-N-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-10-5-7-11(8-6-10)14(17)16(18)13-4-2-3-12(15)9-13/h2-9,18H,1H3 |
InChIキー |
ZPGIKKVVGOQROY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


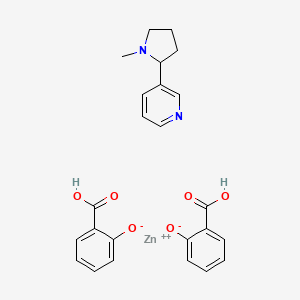
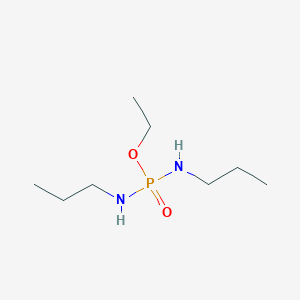
![1-(4-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14483635.png)
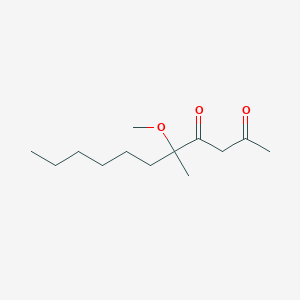
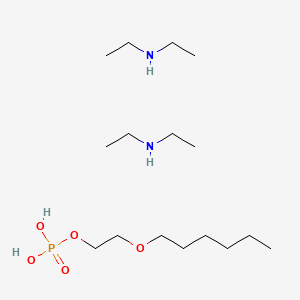
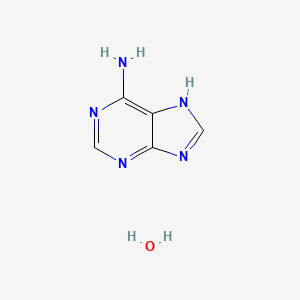
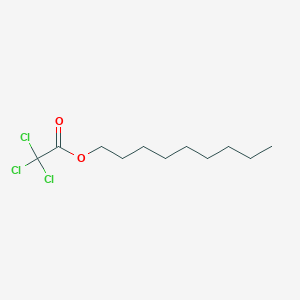
![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)
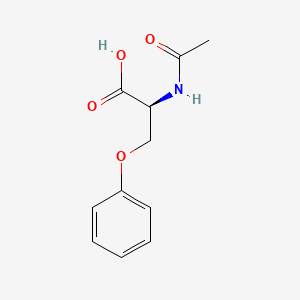
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)

![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
